N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a synthetic amide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety and a 2,5-dimethylfuran-3-carboxamide group linked via a 2-hydroxypropyl spacer. This compound’s structural complexity arises from the integration of aromatic, heterocyclic, and hydroxyalkyl components, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-6-13(11(2)23-10)16(19)18-8-17(3,20)12-4-5-14-15(7-12)22-9-21-14/h4-7,20H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVXEFRUXHOKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the hydroxypropyl group: The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Formation of the dimethylfuran carboxamide: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of various substituents on the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzo[d][1,3]dioxol and Benzimidazole Series ()
Compounds such as 2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole (4d) and 2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-(substituted)-1H-benzo[d]imidazole (5b-j) share the benzo[d][1,3]dioxol motif but differ in core heterocycles (benzimidazole vs. furan) and substituents. Key distinctions include:
- Core Heterocycle: The target compound employs a furan ring (2,5-dimethylfuran-3-carboxamide), whereas analogs in use benzimidazole scaffolds. Benzimidazoles are known for DNA intercalation and antimicrobial activity, whereas furans may exhibit enhanced metabolic stability due to reduced π-electron density .
- Substituent Effects : Bromine and nitro groups in analogs (e.g., 4e , 4f ) increase molecular weight and polarity compared to the dimethylfuran group in the target compound. This could influence solubility and bioavailability.
- Synthetic Routes : Both the target compound and analogs rely on nucleophilic acyl substitution (amide bond formation) but differ in precursor selection. For example, compounds use fluorinated benzimidazole intermediates, while the target compound likely requires coupling of a hydroxypropylamine with a furan carboxylic acid derivative.
Comparison with N-(2-Hydroxyalkyl)benzamide Derivatives ()
The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in shares the hydroxyalkyl-amide linkage but lacks the benzo[d][1,3]dioxol and furan groups. Key differences include:
- Directing Groups: highlights the N,O-bidentate directing group in its compound, which facilitates metal-catalyzed C–H activation.
Cyclopropane-Based Carboxamide Analogs ()
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () features a cyclopropane ring and methoxyphenoxy group, contrasting with the target compound’s linear hydroxypropyl chain. Notable distinctions:
- Stereochemical Complexity : reports diastereomer formation (dr 23:1), whereas the target compound’s hydroxypropyl chain may introduce conformational flexibility without stereoisomerism.
- Reactivity : The cyclopropane ring in enhances strain-driven reactivity, whereas the target compound’s furan and benzodioxole groups may participate in π-π stacking or hydrogen bonding .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 351.35 g/mol
- CAS Number : 1396675-67-4
The compound features a benzo[d][1,3]dioxole moiety, a furan ring, and a carboxamide functional group, which contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.
- Cellular Effects : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties:
- Gram-positive Bacteria : The compound shows selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Properties : It also displays antifungal activity against Candida albicans, indicating potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| MCF-7 | 12.8 | Cell cycle arrest at G1 phase |
| A549 | 20.5 | Inhibition of COX enzymes |
The results indicate that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study conducted by Bernard et al. (2020) evaluated the cytotoxic effects of various derivatives of benzo[d][1,3]dioxole compounds on cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15.4 µM . -
Antimicrobial Activity Assessment :
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. The results indicated effective inhibition against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Q & A
Q. What synthetic strategies are optimal for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide?
Synthesis typically involves multi-step routes with careful control of reaction conditions. Key steps include:
- Coupling reactions : Formation of the amide bond between the furan carboxamide and hydroxypropyl-benzo[d][1,3]dioxole intermediate under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating high-purity (>95%) products .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track intermediates and confirm reaction completion .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the benzo[d][1,3]dioxole, hydroxypropyl, and dimethylfuran moieties. For example, the hydroxyl proton appears as a broad singlet (~δ 5.5 ppm), while aromatic protons in the benzodioxole ring resonate at δ 6.7–7.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 386.15) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O in benzodioxole) confirm functional groups .
Q. How can physicochemical properties (e.g., solubility, stability) be systematically evaluated?
- Solubility : Test in solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products via HPLC .
- LogP determination : Use shake-flask method or computational tools (e.g., MarvinSketch) to assess lipophilicity, which impacts bioavailability .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity (e.g., anticancer, antimicrobial)?
- Target interaction : Molecular docking studies suggest affinity for kinases (e.g., EGFR) and DNA topoisomerases. The benzo[d][1,3]dioxole moiety may intercalate DNA, while the furan carboxamide disrupts ATP-binding pockets .
- Apoptosis induction : In vitro assays (e.g., Annexin V staining) show dose-dependent caspase-3 activation in cancer cell lines (IC50 ~5–10 µM) .
- Antimicrobial activity : MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) reveal inhibition at 8–16 µg/mL, likely via membrane disruption .
Q. How can structure-activity relationships (SAR) guide analog design?
-
Substituent effects :
Modification Impact on Activity Methylation of furan ↑ Lipophilicity, ↓ solubility Halogenation of benzodioxole ↑ DNA binding (e.g., Br at C5) Hydroxypropyl chain elongation ↓ Metabolic stability -
Rational design : Replace the benzodioxole with a triazole (improves metabolic stability) or introduce sulfonyl groups (enhances kinase selectivity) .
Q. What strategies resolve contradictions in biological data across studies?
- Orthogonal assays : Validate cytotoxicity via both MTT and clonogenic assays to distinguish true activity from false positives .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in IC50 values .
- Crystallography : Resolve 3D structures of compound-target complexes (e.g., protein-ligand co-crystals) to confirm binding modes .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Prodrug design : Esterify the hydroxyl group to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanocarriers : Encapsulate in PLGA nanoparticles to enhance solubility and prolong half-life .
- Metabolic studies : Use liver microsomes or hepatocyte models to identify CYP450-mediated degradation pathways and design CYP-resistant analogs .
Q. What experimental designs mitigate synthetic byproducts?
- Optimized stoichiometry : Use a 1.2:1 molar ratio of furan carboxamide to benzodioxole precursor to minimize unreacted starting material .
- Temperature control : Maintain reactions at 0–5°C during amide coupling to suppress racemization .
- Byproduct analysis : Employ LC-MS to detect impurities (e.g., diastereomers) and adjust purification protocols accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
